molecular formula C12H16N2O3 B3846129 N-butyl-4-methyl-3-nitrobenzamide

N-butyl-4-methyl-3-nitrobenzamide

Cat. No.: B3846129
M. Wt: 236.27 g/mol
InChI Key: KHOHAKOQEVWJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-methyl-3-nitrobenzamide is an organic compound with the molecular formula C12H16N2O3. It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its unique structural features, which include a butyl group, a methyl group, and a nitro group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-methyl-3-nitrobenzamide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: N-butyl-4-methyl-3-aminobenzamide.

    Substitution: Various N-alkyl-4-methyl-3-nitrobenzamides.

    Oxidation: N-butyl-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-butyl-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-nitrobenzamide
  • N-butyl-3-nitrobenzamide
  • N-butyl-4-nitrobenzamide

Uniqueness

N-butyl-4-methyl-3-nitrobenzamide is unique due to the presence of both a butyl group and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-butyl-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-4-7-13-12(15)10-6-5-9(2)11(8-10)14(16)17/h5-6,8H,3-4,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOHAKOQEVWJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-4-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-butyl-4-methyl-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-butyl-4-methyl-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-butyl-4-methyl-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-butyl-4-methyl-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-butyl-4-methyl-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.